4-Chloro-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
4-Chloro-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with chlorinating agents under controlled conditions to introduce the chlorine atoms at the desired positions.
Multistep Synthesis: This approach includes multiple steps, starting from simple precursors like pyrrole, followed by chlorination and cyclization reactions to form the final compound.
Transition Metal Mediated Synthesis: Utilizing transition metals as catalysts, this method facilitates the formation of the pyrrolo[2,1-f][1,2,4]triazine core through various coupling reactions.
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods. Continuous flow processes have been developed to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The formation of additional rings through cyclization reactions can lead to more complex structures.
Common Reagents and Conditions
Chlorinating Agents: Used for introducing chlorine atoms.
Transition Metal Catalysts: Facilitate coupling and cyclization reactions.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, which can have different functional groups and properties .
Scientific Research Applications
4-Chloro-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
4-Chloro-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine Derivatives: These compounds share the same core structure but differ in their substituents.
Chlorinated Heterocycles: Compounds with similar chlorine substitutions but different core structures.
Uniqueness
The unique combination of the pyrrolo[2,1-f][1,2,4]triazine core and chlorine substitutions gives this compound distinct chemical and biological properties .
Properties
Molecular Formula |
C7H5Cl2N3 |
---|---|
Molecular Weight |
202.04 g/mol |
IUPAC Name |
4-chloro-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H5Cl2N3/c8-4-6-10-7(9)5-2-1-3-12(5)11-6/h1-3H,4H2 |
InChI Key |
FZNSDNMXFSYYHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=NC(=N2)CCl)Cl |
Origin of Product |
United States |
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